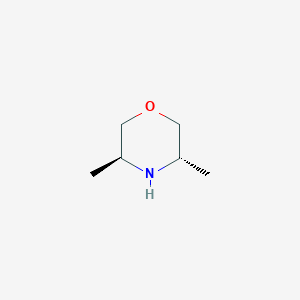
D-histidine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-histidine methyl ester is the methyl ester of histidine . It is an irreversible histidine decarboxylase inhibitor . Histidine decarboxylase is an enzyme that catalyzes the decarboxylation of histidine, a reaction that is involved in the synthesis of histamine .
Synthesis Analysis
The synthesis of D-histidine methyl ester involves the use of bidentate Schiff base ligands based on histidine methyl ester and their Cu (II) and Zn(II) complexes . The stoichiometric ratios and physicochemical properties of these complexes were determined using elemental analyses, infrared, mass spectrometry, 1H and 13C NMR, UV–visible spectra, and molar conductivity .Molecular Structure Analysis
The molecular structure of D-histidine methyl ester is C7H11N3O2 . It has a molecular weight of 169.18 g/mol . The InChIKey of D-histidine methyl ester is BXRMEWOQUXOLDH-ZCFIWIBFSA-N .Chemical Reactions Analysis
Histidine methylation is a post-translational modification that has been gaining attention due to its role in physiological and cellular processes . It is widespread across cells and tissues and functionally regulates key cellular processes such as cytoskeletal dynamics and protein translation .Physical And Chemical Properties Analysis
D-histidine methyl ester has a predicted boiling point of 347.2±27.0 °C and a predicted density of 1.24±0.1 g/cm3 . Its pKa is predicted to be 6.62±0.10 .科学的研究の応用
Chemical Synthesis
“D-histidine methyl ester” is used in the chemical synthesis of various compounds. For instance, it is used to prepare optically pure L-(+)-ergothioneine .
Protein Engineering
In protein engineering, “D-histidine methyl ester” can be used in the design of artificial enzymes. For example, it has been used in the design of a catalytically efficient artificial protease-esterase PluriZyme .
Cascade Reactions
“D-histidine methyl ester” can be used in one-pot cascade reactions. These are chemical processes that allow the synthesis of complex products from relatively simple reaction conditions .
Synthesis of Amino Acid Esters
“D-histidine methyl ester” can be used in the synthesis of amino acid esters from dipeptides .
Spectral Studies
Spectral studies of “D-histidine methyl ester” can provide insights into the electronic structure of the band gap of the compound .
Material Characterization
“D-histidine methyl ester” can be used in material characterization studies. The presence of oxygen, nitrogen, carbon, and chlorine in the right proportion confirms the formation of the LHHCL and LHMDHCL crystals .
作用機序
Target of Action
D-Histidine methyl ester (HME) primarily targets Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, an essential amino acid, to produce histamine . Histamine plays a crucial role in various physiological processes, including neurotransmission, immune response, and regulation of gastric acid secretion .
Mode of Action
HME acts as an irreversible inhibitor of HDC . It binds to HDC and inhibits its activity, thereby preventing the conversion of histidine to histamine . This interaction results in a decrease in histamine levels, which can affect various histamine-mediated physiological processes .
Biochemical Pathways
The primary biochemical pathway affected by HME is the histamine synthesis pathway . By inhibiting HDC, HME disrupts the conversion of histidine to histamine, leading to a decrease in histamine levels . Histamine is involved in various physiological processes, including IgE/mast cell-mediated anaphylaxis, neurotransmission, and gastric acid secretion . Therefore, the inhibition of HDC by HME can have downstream effects on these processes.
Result of Action
The primary molecular effect of HME’s action is the inhibition of HDC , leading to a decrease in histamine levels . This can have various cellular effects, depending on the physiological process in which histamine is involved. For example, in the context of an allergic reaction, a decrease in histamine levels can lead to a reduction in the severity of the reaction .
Safety and Hazards
When handling D-histidine methyl ester, it is recommended to wear personal protective equipment and ensure adequate ventilation . It should not come into contact with skin, eyes, or clothing, and ingestion and inhalation should be avoided . In case of skin contact, wash off immediately with plenty of water . If in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMEWOQUXOLDH-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-histidine methyl ester | |
Q & A
Q1: What role does the chirality of D-histidine methyl ester play in the formation of serylhistidine dipeptides?
A: The research paper "Stereo-effect of the Peptide Formation Reaction by N-(O,O-Diisopropyl) Phosphoryl Serine" [] investigates the reaction between N-phosphoryl serine and histidine or histidine methyl ester, including their respective D and L enantiomers. The study found that while serylhistidine dipeptides were formed in all reaction combinations, the reactions utilizing L-serine and L-histidine (or its methyl ester) or D-serine and D-histidine (or its methyl ester) produced approximately four times more dipeptide product compared to reactions using enantiomeric pairs (L and D).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


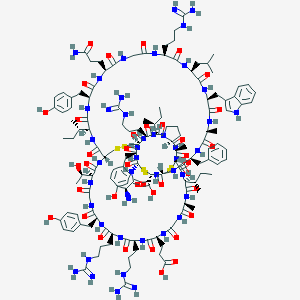
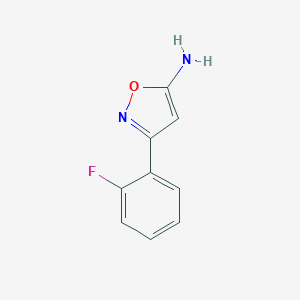
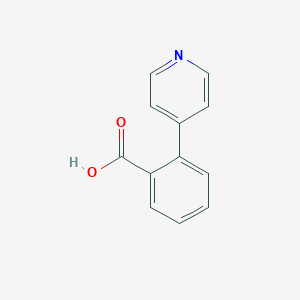

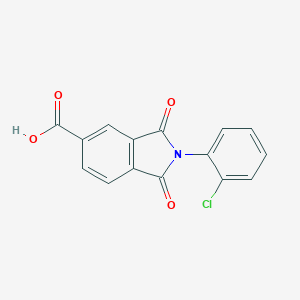
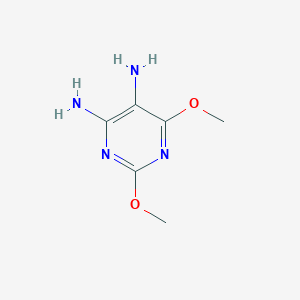



![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)

